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Compound of Interest

Compound Name: 5-Hydroxyesomeprazole

CAS No.: 358675-51-1

Cat. No.: B3061052

Get Quote

Executive Summary & Biological Imperative
Omeprazole, a first-in-class proton pump inhibitor (PPI), is extensively metabolized in the human liver by the cytochrome P450 system. Its primary ac

metabolite 5-hydroxyomeprazole[1]. For drug development professionals and pharmacokineticists, obtaining high-purity analytical standards of this m

toxicological screening. Because enzymatic bioreactor yields are often insufficient for large-scale profiling, a robust, scalable total chemical synthesis 

This whitepaper details the causality-driven synthetic logic, step-by-step self-validating protocols, and quantitative metrics required to achieve the tota

Retrosynthetic Strategy & Causality
The fundamental challenge in the total synthesis of 5-hydroxyomeprazole lies in the construction of the highly functionalized pyridine core. Unlike the 

moiety—5-hydroxyomeprazole requires a precise hydroxymethyl substitution at the 5-position of the pyridine ring[2].

To achieve this, a convergent synthetic strategy is employed. The target molecule is disconnected at the central sulfinyl group, tracing back to a thioe

commercially available benzimidazole thiol and a custom-synthesized electrophilic pyridine precursor: [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-
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Retrosynthetic logic for 5-hydroxyomeprazole via convergent fragment coupling.

Step-by-Step Methodologies & Self-Validating Protocols
The synthesis is divided into three distinct phases. Each protocol is designed as a self-validating system, incorporating specific analytical checkpoints

Phase 1: Construction of the Pyridine Core
Causality: To establish the foundational pyridine ring with the necessary oxygenation at C4 and a functionalizable ester at C3, an enamine condensat

Protocol:

Preparation: In a reaction vessel under an argon atmosphere, dissolve ethyl 3-amino-2-methylbut-2-enoate (1.39 mol) in 300 mL of anhydrous tolue

Activation: In a separate flask, mix 2-propanol (460 mL) and toluene (100 mL). Add diethyl propanedioate (1.39 mol) over 30 minutes while maintai
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Condensation: Dropwise, add the enoate solution to the propanedioate mixture over 20 minutes. Elevate the temperature to reflux and maintain for

Isolation: Cool the mixture, reduce the solvent under vacuum, and wash the residue with water (3 × 200 mL). Extract the aqueous layer with diethyl

Validation Checkpoint: Filter and dry the precipitate. The formation of ethyl 2-hydroxy-5,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate is valida

carbonyl stretch (~1720 cm⁻¹) via FT-IR.

Phase 2: Elaboration to the Chloromethyl Precursor
Causality: Direct halogenation of the pyridine methyl groups is notoriously unselective. Therefore, a controlled sequence of chlorination, regioselective

specific methyl group required for the final coupling[4].

Protocol:

Chlorination: Treat the Phase 1 product with POCl₃ at 106 °C to yield the 2,4-dichloro derivative[2].

Regioselective Methoxylation: React the dichloro intermediate with sodium methoxide (NaOMe). Crucial Causality: Temperature control is strictly re

exclusively at the 4-position rather than the 2-position[4].

Reduction: Reduce the C3 ester to a hydroxymethyl group using LiAlH₄ or NaBH₄[4].

Boekelheide Rearrangement: Oxidize the pyridine nitrogen to an N-oxide, then treat with acetic anhydride. This selectively functionalizes the alpha-

the 6-hydroxymethyl derivative, and finally chlorinate with SOCl₂ to yield [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol[4].

Validation Checkpoint: ¹H NMR (300 MHz, CDCl₃) must show a distinct singlet at ~4.6 ppm corresponding to the chloromethyl protons, confirming s

Phase 3: Convergent Coupling and Sulfoxidation
Causality: The final assembly requires coupling the electrophilic pyridine with the nucleophilic benzimidazole, followed by a highly chemoselective oxi

formation of the inactive omeprazole sulfone[2].

Protocol:

Thioether Formation: Dissolve the chloromethyl pyridine precursor and 5-methoxy-1H-benzo[d]imidazole-2-thiol in a MeOH/H₂O mixture. Add NaOH

Chemoselective Oxidation: Dissolve the resulting thioether in a biphasic mixture of DCM/MeOH/H₂O with NaHCO₃. Cool the system strictly to 2–3 

Quenching & Isolation: Quench the reaction with sodium thiosulfate, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to iso

Validation Checkpoint: LC-MS analysis must confirm the exact mass of 5-hydroxyomeprazole[M+H]⁺ at m/z 362.1. The complete absence of the su

CPBA step.

Quantitative Reaction Metrics
The following table summarizes the expected quantitative yields and validation metrics for the critical steps of the total synthesis, providing a benchm

Synthetic Step Substrate Reagents & Conditions Expected Yield

Pyridine Core Assembly Ethyl 3-amino-2-methylbut-2-enoate Diethyl propanedioate, Toluene, Reflux ~80%

Chlorination Pyridone intermediate POCl₃, 106 °C >75%

Methoxylation Dichloro-pyridine NaOMe, 0 °C ~80%

Boekelheide Seq. Pyridine N-oxide Ac₂O, then NaOH, then SOCl₂ ~55%

Thioether Coupling Chloromethyl pyridine Benzimidazole-2-thiol, NaOH, 20 °C >85%

Sulfoxidation Thioether intermediate m-CPBA, DCM/MeOH, 2–3 °C 45%
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Metabolic Context & Biological Significance
Understanding the synthesis of 5-hydroxyomeprazole is intrinsically linked to its biological role. In vivo, omeprazole undergoes stereoselective and re

benzimidazole ring by CYP2C19, yielding 5-hydroxyomeprazole[1]. A secondary, minor pathway involves sulfoxidation by CYP3A4 to form omeprazol
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Primary hepatic metabolic pathways of omeprazole mediated by CYP450 enzymes.

Because CYP2C19 exhibits significant genetic polymorphism across human populations, the systemic clearance rate of omeprazole varies widely am

hydroxyomeprazole is non-negotiable for calibrating LC-MS/MS assays used in personalized medicine and pharmacokinetic modeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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